molecular formula C17H18N4O4S B2916502 Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852437-96-8

Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No. B2916502
CAS RN: 852437-96-8
M. Wt: 374.42
InChI Key: OLNQPAFFRCWPDX-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-b] moiety is a part of many heterocyclic compounds. These compounds are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b] derivatives often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds is often characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve aromatic nucleophilic substitution . Some of the synthesized compounds are subjected to antiviral and cytotoxicity screening using plaque-reduction assay .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, some compounds show good density, high decomposition temperature, and detonation performance . Others exhibit basic optical, electrochemical, and semiconductor properties .

Safety and Hazards

The safety and hazards associated with these compounds can also vary. Some compounds are insensitive to both impact and friction stimuli , while others demonstrate cytotoxic effects .

Future Directions

The future directions in the research of these compounds often involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

ethyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-4-25-16(22)10-26-15-8-7-14-18-19-17(21(14)20-15)11-5-6-12(23-2)13(9-11)24-3/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNQPAFFRCWPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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